REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[CH3:12])[N:8]=[CH:7][NH:6][C:5]2=[O:13].OS(O)(=O)=O.[N+:19]([O-])([OH:21])=[O:20]>>[Br:1][C:2]1[CH:3]=[C:4]2[C:9](=[C:10]([N+:19]([O-:21])=[O:20])[C:11]=1[CH3:12])[N:8]=[CH:7][NH:6][C:5]2=[O:13]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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BrC=1C=C2C(NC=NC2=CC1C)=O
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Name
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|
Quantity
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15 mL
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Type
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reactant
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Smiles
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OS(=O)(=O)O
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Name
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|
Quantity
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0.26 g
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Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
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the mixture was stirred at it until dissolution
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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stirred for 10 min
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Duration
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10 min
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Type
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STIRRING
|
Details
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stirred at it for 5 h
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Duration
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5 h
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Type
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ADDITION
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Details
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The mixture was poured onto ice (300 g)
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Type
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EXTRACTION
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Details
|
extracted with EtOAc (3×80 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with brine (100 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The product was recrystallized from MeOH (˜15 mL)
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Name
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|
Type
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|
Smiles
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BrC=1C=C2C(NC=NC2=C(C1C)[N+](=O)[O-])=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |